2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide
Overview
Description
The compound “2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide” is a complex organic molecule. It contains a thieno[3,4-c]pyrazol ring, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[3,4-c]pyrazol ring, an amino group at the 3-position of the ring, and a methoxyethylacetamide group at the 2-position .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of the functional groups present in the molecule. The amino group could participate in reactions like acylation, alkylation, etc., while the thieno[3,4-c]pyrazol ring might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Some properties like boiling point, melting point, and density can be predicted using computational methods .Scientific Research Applications
1. [4 + 2]-Cycloadditions of 3-amino-4-imino-4H-thieno
- Methods of Application : The compound adds dimethyl maleate and dimethyl acetylenedicarboxylate in a [4 + 2] mode across the thiophene ring and reacts with 2,3-dichloro-1,4-naphthoquinone by substitution of both chlorine atoms .
- Results or Outcomes : The primary adducts formed are unstable under the reaction conditions. The final products’ structures have been assigned from their spectral data .
2. Design, Synthesis, and Biological Evaluation of Novel Thieno Derivatives
- Summary of Application : This research involves the design and synthesis of novel thieno derivatives as EZH2 inhibitors for potential use as antitumor agents .
- Methods of Application : The compounds were synthesized via structural modifications of tazemetostat and their antiproliferative activity was evaluated against various cancer cell lines .
- Results or Outcomes : The most promising compound had remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells and low toxicity against HEK-293T cells .
3. [4 + 2]-Cycloadditions of 3-amino-4-imino-4H-thieno
- Methods of Application : The compound adds dimethyl maleate and dimethyl acetylenedicarboxylate in a [4 + 2] mode across the thiophene ring and reacts with 2,3-dichloro-1,4-naphthoquinone by substitution of both chlorine atoms .
- Results or Outcomes : The primary adducts formed are unstable under the reaction conditions. The final products’ structures have been assigned from their spectral data .
4. Design, Synthesis, and Biological Evaluation of Novel Thieno Derivatives
- Summary of Application : This research involves the design and synthesis of novel thieno derivatives as EZH2 inhibitors for potential use as antitumor agents .
- Methods of Application : The compounds were synthesized via structural modifications of tazemetostat and their antiproliferative activity was evaluated against various cancer cell lines .
- Results or Outcomes : The most promising compound had remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells and low toxicity against HEK-293T cells .
5. [4 + 2]-Cycloadditions of 3-amino-4-imino-4H-thieno
- Methods of Application : The compound adds dimethyl maleate and dimethyl acetylenedicarboxylate in a [4 + 2] mode across the thiophene ring and reacts with 2,3-dichloro-1,4-naphthoquinone by substitution of both chlorine atoms .
- Results or Outcomes : The primary adducts formed are unstable under the reaction conditions. The final products’ structures have been assigned from their spectral data .
6. Design, Synthesis, and Biological Evaluation of Novel Thieno Derivatives
- Summary of Application : This research involves the design and synthesis of novel thieno derivatives as EZH2 inhibitors for potential use as antitumor agents .
- Methods of Application : The compounds were synthesized via structural modifications of tazemetostat and their antiproliferative activity was evaluated against various cancer cell lines .
- Results or Outcomes : The most promising compound had remarkable antitumor activity against SU-DHL-6, WSU-DLCL-2, and K562 cells and low toxicity against HEK-293T cells .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(3-amino-4,6-dihydrothieno[3,4-c]pyrazol-2-yl)-N-(2-methoxyethyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2S/c1-16-3-2-12-9(15)4-14-10(11)7-5-17-6-8(7)13-14/h2-6,11H2,1H3,(H,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRYMPQQYBQDGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=C2CSCC2=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-methoxyethyl)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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